

A Technical Guide to 4-Chloro-2-methylanisole as a Chemical Intermediate

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Compound of Interest

Compound Name: 4-Chloro-2-methylanisole

Cat. No.: B1360048

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Abstract: **4-Chloro-2-methylanisole** (CAS No. 3260-85-3) is a halogenated aromatic ether that serves as a crucial intermediate in the synthesis of a wide range of more complex organic molecules. Its unique substitution pattern—featuring a methoxy group, a methyl group, and a chlorine atom—provides a versatile platform for various chemical transformations. This guide offers an in-depth overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. Detailed experimental protocols for key reactions and structured data summaries are provided to support researchers and drug development professionals in leveraging this compound's synthetic potential.

Physicochemical and Safety Data

4-Chloro-2-methylanisole is a colorless to pale yellow liquid with a characteristic aromatic odor.^[1] It exhibits good solubility in common organic solvents while having limited solubility in water, which is characteristic of its hydrophobic nature.^[1] The presence of both electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups on the benzene ring dictates its reactivity in various chemical transformations.^[1]

Physical and Chemical Properties

The key quantitative properties of **4-Chloro-2-methylanisole** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
IUPAC Name	4-chloro-1-methoxy-2-methylbenzene	[1][2]
Synonyms	5-Chloro-2-methoxytoluene, 2-Methyl-4-chloroanisole	[2]
CAS Number	3260-85-3	[1][3][4]
Molecular Formula	C ₈ H ₉ ClO	[1][2][4]
Molecular Weight	156.61 g/mol	[1][2][4][5]
Melting Point	36-39 °C	[3][6]
Boiling Point	104 °C at 20 mmHg	[6]
Flash Point	101.7 °C (215 °F)	[6]
Appearance	Colorless to pale yellow liquid	[1]

Safety and Handling Information

4-Chloro-2-methylanisole is classified as an irritant. Proper safety precautions, including the use of personal protective equipment such as gloves and safety glasses, are essential when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[7]

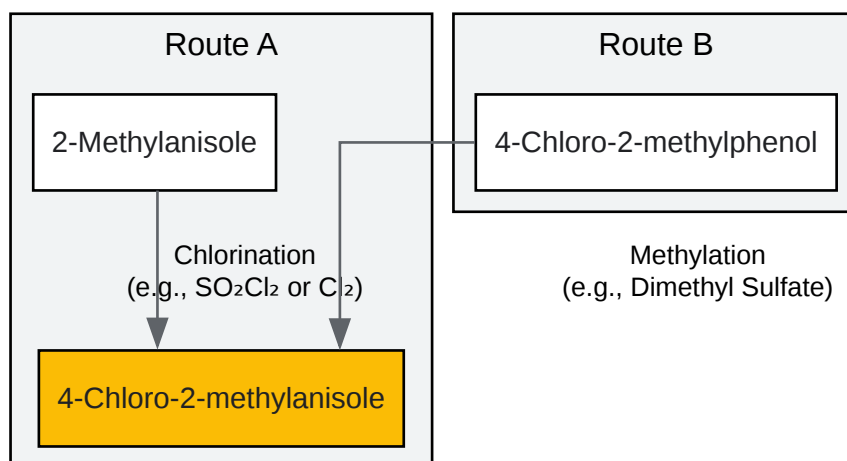
Hazard Statement	Description
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation

Source: PubChem, Material Safety Data Sheets[2][7]

Synthesis of 4-Chloro-2-methylanisole

The synthesis of **4-Chloro-2-methylanisole** can be achieved through several routes, typically involving the chlorination and/or methylation of appropriate precursors like anisole or toluene derivatives.[1] The choice of method depends on the availability of starting materials and the desired regioselectivity.

General Synthesis Pathways for 4-Chloro-2-methylanisole



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*General synthetic routes to **4-Chloro-2-methylanisole**.*

Experimental Protocol 1: Synthesis of an Anisole Scaffold via Methylation (Representative)

This protocol details the methylation of a phenol, a common method for creating the anisole moiety found in **4-Chloro-2-methylanisole**. The example uses o-cresol as the starting material to produce 2-methylanisole.

Materials:

- o-Cresol
- Dimethyl sulfate

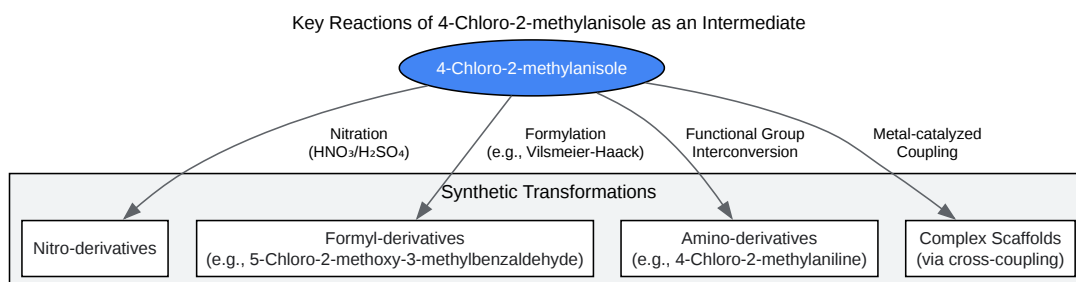
- Sodium hydroxide (20% aqueous solution)
- Water

Procedure:

- Prepare a 20% aqueous solution of sodium hydroxide.
- In a reaction vessel, mix the o-cresol with the sodium hydroxide solution with stirring.
- Cool the mixture to below 10 °C using an ice bath.
- Slowly add dimethyl sulfate dropwise to the cooled mixture, maintaining the temperature below 10 °C.
- After the addition is complete, raise the temperature to 40 °C and maintain for 20 minutes.
- Increase the temperature to 100 °C and allow the reaction to proceed for 12 hours.[8]
- After the reaction is complete, cool the mixture and wash the organic layer with water until it is neutral.
- Separate the organic layer, remove residual water, and purify by distillation.
- Collect the fraction at 171 °C to obtain the 2-methylanisole product.[8]

Chemical Reactivity and Applications in Synthesis

The synthetic utility of **4-Chloro-2-methylanisole** stems from the reactivity of its aromatic ring. The methoxy and methyl groups are activating and ortho, para-directing, while the chlorine atom is deactivating but also ortho, para-directing. This interplay governs the regioselectivity of electrophilic aromatic substitution reactions, making it a valuable building block for introducing specific substitution patterns.[1]



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*Overview of **4-Chloro-2-methylanisole**'s synthetic utility.*

Experimental Protocol 2: Electrophilic Aromatic Substitution (Representative Nitration)

This protocol is adapted from the nitration of the structurally similar 4-chloro-2-methylphenol and represents a typical electrophilic aromatic substitution reaction.[9]

Materials:

- **4-Chloro-2-methylanisole**
- Dichloromethane (DCM)
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Crushed ice
- Water

Procedure:

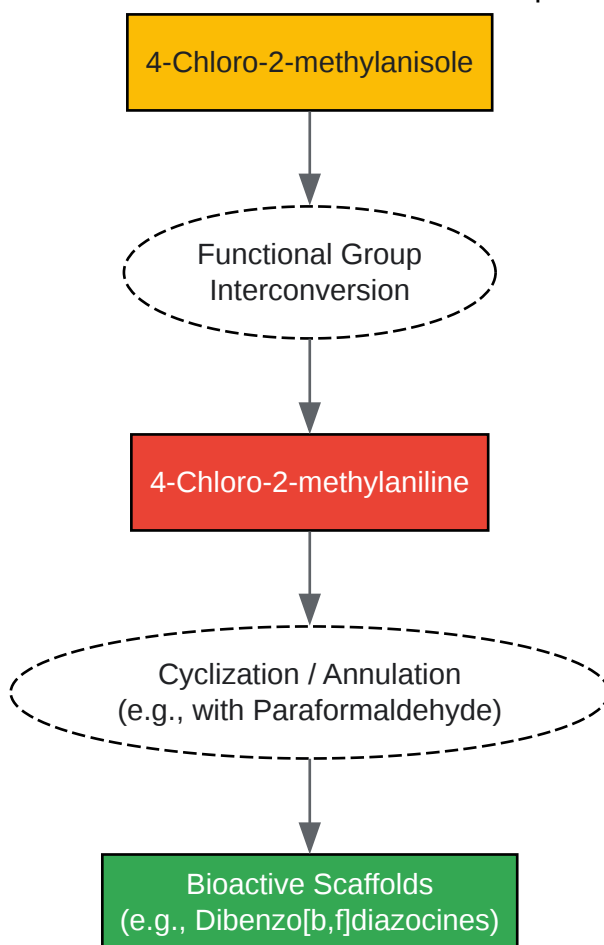
- In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve **4-Chloro-2-methylanisole** (e.g., 10 mmol) in DCM (20 mL).
- Cool the flask in an ice-water bath to 0-5 °C.
- Slowly add concentrated H₂SO₄ (10 mL) dropwise, ensuring the temperature remains below 10 °C.[9]
- In a separate flask, prepare the nitrating mixture by carefully adding concentrated HNO₃ (e.g., 10 mmol) to concentrated H₂SO₄ (5 mL), pre-cooled in an ice bath.
- Add the cold nitrating mixture dropwise to the solution of **4-Chloro-2-methylanisole** over 30 minutes, keeping the reaction temperature below 10 °C.[9]
- Continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, slowly pour the mixture onto crushed ice (approx. 100 g) with vigorous stirring.
- Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
- Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro-substituted product. Further purification can be achieved by column chromatography.

Role in Drug Discovery and Pharmaceutical Development

4-Chloro-2-methylanisole is a valuable starting material for the synthesis of active pharmaceutical ingredients (APIs).[1] Its structure can be found within more complex molecules or it can be converted into other key intermediates, such as 4-Chloro-2-methylaniline, which is used to build heterocyclic scaffolds common in medicinal chemistry.[10] For instance, 4-chloro-o-toluidine (an alternative name for the corresponding aniline) is used in the synthesis of

dibenzo[b,f]diazocine derivatives, a class of compounds investigated for various biological activities.[10]

Logical Workflow: From Intermediate to Complex Scaffold



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Role as a precursor in a multi-step pharmaceutical synthesis.

The ability to functionalize the anisole at multiple positions allows for the creation of a library of diverse compounds from a single, readily available intermediate, which is a key strategy in modern drug discovery to explore structure-activity relationships (SAR).

Conclusion

4-Chloro-2-methylanisole is a synthetically versatile and economically significant chemical intermediate. Its well-defined reactivity, governed by its specific pattern of substituents, allows for the controlled synthesis of complex molecules. For researchers in the pharmaceutical, agrochemical, and material science fields, a thorough understanding of its properties and reaction protocols is essential for developing novel products and efficient synthetic routes. The data and methodologies presented in this guide serve as a comprehensive resource for professionals engaged in the application of this valuable chemical building block.

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